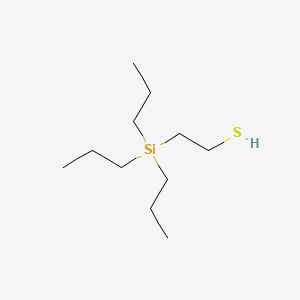
2-(Tripropylsilyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tripropylsilyl)ethanethiol is an organosilicon compound with the molecular formula C11H26SSi It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further bonded to a tripropylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tripropylsilyl)ethanethiol typically involves the reaction of tripropylsilyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C3H7)3SiCl+HSCH2CH3→(C3H7)3SiCH2CH2SH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tripropylsilyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the reactants used.
Aplicaciones Científicas De Investigación
2-(Tripropylsilyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a protecting group for thiols in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Tripropylsilyl)ethanethiol involves the reactivity of the thiol group. The thiol group can form covalent bonds with various electrophiles, making it useful in chemical modifications and synthesis. The tripropylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanethiol: Similar structure but with methyl groups instead of propyl groups.
Ethanethiol: Lacks the silyl group, making it more reactive but less stable.
2-(Triethylsilyl)ethanethiol: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
2-(Tripropylsilyl)ethanethiol is unique due to the presence of the tripropylsilyl group, which provides steric hindrance and enhances the stability of the thiol group. This makes it particularly useful in applications where stability and selective reactivity are important.
Propiedades
Número CAS |
51725-05-4 |
|---|---|
Fórmula molecular |
C11H26SSi |
Peso molecular |
218.48 g/mol |
Nombre IUPAC |
2-tripropylsilylethanethiol |
InChI |
InChI=1S/C11H26SSi/c1-4-8-13(9-5-2,10-6-3)11-7-12/h12H,4-11H2,1-3H3 |
Clave InChI |
IYITVZFXFFHFRB-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CCC)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

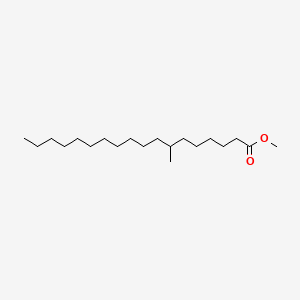

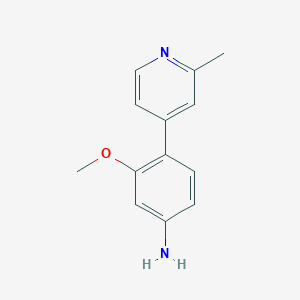
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
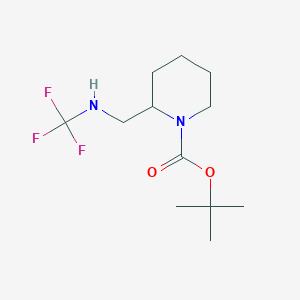
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)

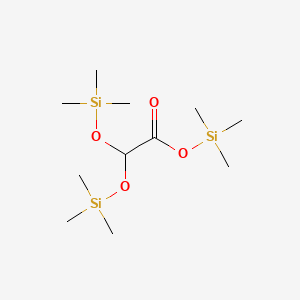
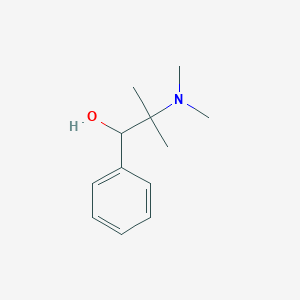
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
